molecular formula C21H17ClN4 B062666 5-Chloromethyl-2-trityl-2H-tetrazole CAS No. 160998-59-4

5-Chloromethyl-2-trityl-2H-tetrazole

Cat. No.: B062666
CAS No.: 160998-59-4
M. Wt: 360.8 g/mol
InChI Key: CQOAMXQYKCRSFJ-UHFFFAOYSA-N
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Description

5-Chloromethyl-2-trityl-2H-tetrazole, also known as this compound, is a useful research compound. Its molecular formula is C21H17ClN4 and its molecular weight is 360.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Functionalization of Tetrazoles

Tetrazoles, including 5-Chloromethyl-2-trityl-2H-tetrazole, have a broad spectrum of applications in various fields of chemistry and pharmacology. They serve as valuable intermediates in organic synthesis, particularly in the construction of other heterocyclic compounds. Their utility extends beyond simple intermediates; they are crucial in drug design for their bioisosteric resemblance to carboxylic acids, offering similar acidity but with enhanced lipophilicity and metabolic stability. This makes them integral in medicinal chemistry for improving pharmacokinetic and pharmacodynamic profiles of drug candidates. The synthesis and functionalization of tetrazoles, including methods based on proton catalysis, Lewis acids, and reactions involving organometallic or organosilicon azides, have been extensively explored. These synthetic routes aim to address the challenge of regioselectivity in functionalizing tetrazoles, often resulting in the formation of 1,5- and 2,5-disubstituted tetrazoles. Advances in microwave-assisted synthesis have also been noted, demonstrating the evolving nature of tetrazole chemistry (Roh, Vávrová, & Hrabálek, 2012).

Reagents for Cross-Coupling Reactions

The utility of tetrazole derivatives extends to facilitating cross-coupling reactions, such as the Stille reaction, to generate aryl- and heteroaryl-tetrazoles. Specifically, compounds like 2-Benzyloxymethyl-5-(tributylstannyl)tetrazole have been employed for converting aryl- and heteroaryl-halides to 5-aryl- and 5-heteroaryl-1H-tetrazoles. This process involves copper(I) iodide co-catalyzed Stille palladium-catalyzed cross-coupling and highlights the versatility of tetrazole derivatives in organic synthesis, offering a pathway to synthesize complex tetrazole-containing molecules with potential application in various domains including pharmaceuticals (Bookser, 2000).

Alkylation Reactions

Alkylation of 5-substituted tetrazoles, such as this compound, under phase-transfer catalysis conditions, demonstrates the chemical versatility of these compounds. The formation of isomeric methoxymethyltetrazoles and the high regioselectivity observed in reactions with α-methylstyrene for synthesizing 2-(α,α-dimethylbenzyl)tetrazoles underscore the potential of tetrazole derivatives in organic synthesis. Such reactions pave the way for the development of new materials and molecules with specific functional attributes, expanding the scope of tetrazole application in scientific research (Myznikov, Artamonova, Koldobskii, & Hrabálek, 2004).

Properties

IUPAC Name

5-(chloromethyl)-2-trityltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4/c22-16-20-23-25-26(24-20)21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOAMXQYKCRSFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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